molecular formula C15H13Cl B074373 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS No. 1210-33-9

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Cat. No. B074373
CAS RN: 1210-33-9
M. Wt: 228.71 g/mol
InChI Key: QPERNSDCEUTOTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene involves chlorination of 5-thioxo-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, leading to the formation of sulfides and their subsequent oxidation to sulfoxides. Key steps include chlorination, oxidation, and treatment with KI to yield primary ketones and sulfides. Spectroscopic techniques and X-ray diffraction confirm the structures of the synthesized compounds (Hegab et al., 2002).

Molecular Structure Analysis

The molecular structure and energetics of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been examined using experimental and computational methods. Studies include calorimetric measurements and density functional theory calculations to derive standard molar enthalpies of formation, demonstrating the compound's stability and energy profile (Miranda et al., 2011).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including photoadditions of ammonia and alkylamines, leading to the formation of N-alkyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imines. These transformations showcase its reactivity and potential for generating diverse derivatives (Yasuda et al., 1995).

Physical Properties Analysis

The physical properties of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, including its phase behavior and conformational polymorphism, have been studied. These investigations provide insight into the compound's stability under various conditions and its behavior in different solvents (Nassimbeni et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene reflect its ability to participate in transannular reactions, showcasing its versatility as a precursor for the synthesis of complex molecules. Its reactivity with electrophilic reagents and the formation of derivatives through transannular participation highlight its chemical flexibility and utility in organic synthesis (Dobson et al., 1968).

Scientific Research Applications

  • Molecular Structure and Energetics : A combined experimental and computational study on the molecular structure and energetics of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (dibenzosuberane), a related compound, was performed. This included measurements of standard molar enthalpy of formation and sublimation, and computational estimates of these values (Miranda et al., 2011).

  • Crystal Structure Analysis : The crystal structure of a related compound, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-ethyl-2-methylpyrrolidine hydrobromide, was determined, revealing details about the geometry of the molecules involved (Tokuma et al., 1971).

  • Synthesis and Oxidation : The synthesis and oxidation of 5-Chloro-10,11-Dihydro-5H-Dibenzo[a,d]Cycloheptene-5,10-Sulfide and related compounds were explored. This study included the chlorination and oxidation processes, with the structures of new compounds established by spectroscopic techniques and X-ray diffraction (Hegab et al., 2002).

  • Protecting Group in Peptide Chemistry : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, a related compound, has been found useful as a protecting group for amines, amino-acids, alcohols, thiols, and carboxylic acids, especially in peptide chemistry (Pless, 1976).

  • Loratadine Intermediate Synthesis : Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, an important intermediate of loratadine, was synthesized from 2-cyano-3-methylpyridine. This process involved several steps like alkylation and cyclization (Su Yi-dong, 2002).

properties

IUPAC Name

2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPERNSDCEUTOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153103
Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

CAS RN

1210-33-9
Record name 5-Chlorodibenzosuberane
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Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Record name 1210-33-9
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Record name 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-
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Record name 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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Synthesis routes and methods

Procedure details

350 ml of thionyl chloride are added dropwise at a temperature of 30 to 40° to a solution of 201.5 g of crude 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol in 700 ml of dry benzene over a period of 40 minutes. Subsequently, the mixture is heated to boiling under reflux for an additional 1.5 hours and concentrated in vacuo. The residue is diluted 2 to 3 times with 300 ml of benzene each time and in each case again evaporated. There is obtained 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene as a beige crystalline mass of melting point 99-101° which is used in the next step without further purification. By recrystallization from carbon tetrachloride there is obtained material of melting point 104°-105° C.
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
201.5 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
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5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Reactant of Route 4
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Reactant of Route 5
5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene

Citations

For This Compound
5
Citations
MI Hegab, ABA El-Gazzar, IS Farag, FA Gad - Sulfur Letters, 2002 - Taylor & Francis

The chlorination of 5-thioxo-10,11-dihydro-5 H -dibenzo[ a,d ]cycloheptene 2a gave 5-chloro-10,11-dihydro-5 H -dibenzo[ a,d ]cycloheptene-5,10-sulfide 4 . Chlorination of 5-thioxo-…

Number of citations: 5 www.tandfonline.com
I Moritani, SI Murahashi, K Yoshinaga… - Bulletin of the Chemical …, 1967 - journal.csj.jp
The photolysis of 5-diazo-10, 11-dihydro-5H-dibenzo[a, d]cycloheptene in cis-2-butene gave 5, 5′-bi(10, 11-dihydro-5H-dibenzo[a, d]cycloheptenyl) (81%), 10, 11-dihydro-5H-dibenzo[…
Number of citations: 37 www.journal.csj.jp
RB PATEL - 1979 - search.proquest.com
A STUDY OF SELECTED TROPINONE OXIME ETHERS AS POTENTIAL ANTICHOLINERGIC AGENTS: SYNTHESIS, STRUCTURAL CHARACTERIZATION AND STRUCTURE-…
Number of citations: 2 search.proquest.com
MC O'Sullivan, TB Durham, HE Valdes… - Bioorganic & Medicinal …, 2015 - Elsevier
Trypanothione reductase (TR) is an enzyme critical to the maintenance of the thiol redox balance in trypanosomatids, including the genera Trypanosoma and Leishmania that are …
Number of citations: 36 www.sciencedirect.com
CI Judd, HA Leiser, JW LaFrentz, WK Hoya… - … Edgewood Arsenal.-18 …, 1964 - apps.dtic.mil
This report describes accomplishments with respect to 1 the synthesis of new esters of 3-hydroxyquinuclidine 2 synthesis of new bicyclic aminoalcohols and benzilate esters thereof 3 …
Number of citations: 2 apps.dtic.mil

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